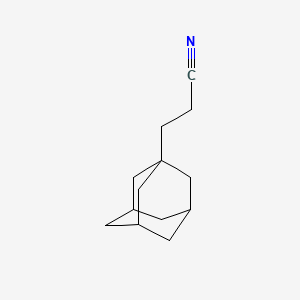
3-(1-Adamantyl)propanenitrile
Übersicht
Beschreibung
3-(1-Adamantyl)propanenitrile is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
3-(1-Adamantyl)propanenitrile serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Anticancer Activity
Research has indicated that compounds derived from this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing the adamantane moiety have shown enhanced activity against triple-negative breast cancer cells due to their ability to inhibit specific cellular pathways involved in tumor growth .
Table 1: Anticancer Activity of Adamantane Derivatives
Neuroprotective Effects
In addition to its anticancer properties, research has suggested that derivatives of this compound may possess neuroprotective effects. Studies have indicated that these compounds can inhibit neuroinflammation and provide protection against oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's .
Organic Synthesis Applications
This compound is utilized as a versatile building block in organic synthesis, enabling the construction of complex molecules through various chemical reactions.
Synthesis of Amine Derivatives
The compound can be transformed into amine derivatives through nucleophilic substitution reactions. For example, it can be converted into 3-(adamantan-1-yl)propan-1-amine, which has been used in further synthetic pathways to develop new pharmaceuticals .
Table 2: Synthetic Transformations Involving this compound
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 3-(Adamantan-1-yl)propan-1-amine | 88 | |
| Cyclization | Adamantane Derivative | 75 | |
| Coupling Reaction | Biologically Active Compound | 70 |
Materials Science Applications
The unique structural characteristics of this compound make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials.
Polymer Chemistry
In polymer chemistry, adamantane derivatives are incorporated into polymer matrices to enhance mechanical properties and thermal stability. The incorporation of this compound into polymer systems has been shown to improve properties such as tensile strength and elasticity .
Table 3: Properties of Polymers Containing Adamantane Derivatives
| Polymer Type | Property Enhanced | Measurement Unit | Reference |
|---|---|---|---|
| Poly(methyl methacrylate) | Tensile Strength | MPa | |
| Polyurethane | Thermal Stability | °C | |
| Polycarbonate | Impact Resistance | J/m² |
Case Studies and Research Findings
Several case studies highlight the practical applications of this compound in real-world scenarios:
Case Study on Anticancer Activity
A recent study evaluated the efficacy of various adamantane derivatives against a panel of cancer cell lines. The findings demonstrated that modifications to the nitrile group significantly influenced biological activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study on Polymer Development
Another research project focused on integrating adamantane-based compounds into biodegradable polymers for medical applications. The results showed improved biocompatibility and mechanical properties, indicating potential for use in drug delivery systems .
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
3-(1-adamantyl)propanenitrile |
InChI |
InChI=1S/C13H19N/c14-3-1-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-2,4-9H2 |
InChI-Schlüssel |
OFVQKRSFAJZMKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CCC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













